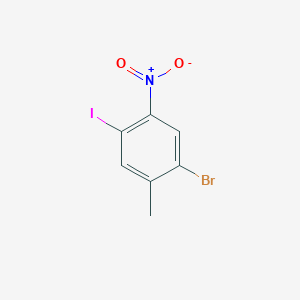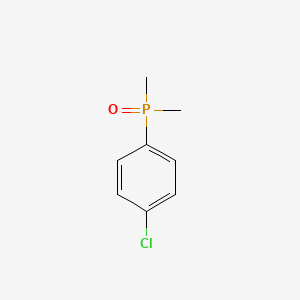![molecular formula C10H16BrN6O11P3 B12837899 2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid](/img/structure/B12837899.png)
2'-Bromo-2'-deoxyadenosine 5'-[beta,gamma-imide]triphosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is a synthetic analog of adenosine. This compound is known for its unique structure, which includes a bromine atom at the 2’ position and an imide group between the beta and gamma phosphates. It has been utilized in various scientific research applications, particularly in the fields of biochemistry and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid typically involves multiple steps. The starting material, 2’-deoxyadenosine, undergoes bromination at the 2’ position to introduce the bromine atom. This is followed by phosphorylation to attach the triphosphate group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2’ position can be substituted with other nucleophiles.
Phosphorylation/Dephosphorylation: The triphosphate group can be modified through phosphorylation or dephosphorylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alcohols. Typical conditions involve mild temperatures and neutral to slightly basic pH.
Phosphorylation/Dephosphorylation: Enzymes such as kinases and phosphatases are often used under physiological conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents at the 2’ position.
Phosphorylation/Dephosphorylation: Products include mono-, di-, and triphosphate derivatives.
Applications De Recherche Scientifique
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid has several scientific research applications:
Biochemistry: Used as a tool to study enzyme mechanisms, particularly those involving nucleotide binding and hydrolysis.
Molecular Biology: Employed in the study of DNA and RNA synthesis and repair processes.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
The mechanism of action of 2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid involves its interaction with nucleotide-binding enzymes. The bromine atom and the imide group confer unique binding properties, allowing the compound to act as a competitive inhibitor or substrate analog. This interaction can modulate the activity of enzymes involved in nucleotide metabolism, such as kinases and polymerases .
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxyadenosine 5’-triphosphate: Lacks the bromine atom and imide group, resulting in different binding properties and reactivity.
2’-Fluoro-2’-deoxyadenosine 5’-triphosphate: Contains a fluorine atom instead of bromine, leading to distinct chemical and biological behavior.
Uniqueness
2’-Bromo-2’-deoxyadenosine 5’-[beta,gamma-imide]triphosphoric acid is unique due to its specific structural modifications, which confer unique binding and reactivity properties. These modifications make it a valuable tool in biochemical and molecular biology research .
Propriétés
Formule moléculaire |
C10H16BrN6O11P3 |
|---|---|
Poids moléculaire |
569.09 g/mol |
Nom IUPAC |
[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-bromo-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H16BrN6O11P3/c11-5-7(18)4(1-26-31(24,25)28-30(22,23)16-29(19,20)21)27-10(5)17-3-15-6-8(12)13-2-14-9(6)17/h2-5,7,10,18H,1H2,(H,24,25)(H2,12,13,14)(H4,16,19,20,21,22,23)/t4-,5-,7-,10-/m1/s1 |
Clé InChI |
GLCRVGHVCJLAHS-QYYRPYCUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B12837851.png)

![N-(4-Chlorophenyl)-N-(4-methyl-4,5-dihydrothiazol-2-yl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B12837854.png)
![1H-Pyrrolo[2,3-b]pyridin-5-ol, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12837861.png)


![2-[difluoro-(3,4,5-trifluorophenoxy)methyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12837885.png)
![Benzyl 4'-methyl[1,1'-biphenyl]-2-yl ether](/img/structure/B12837909.png)

